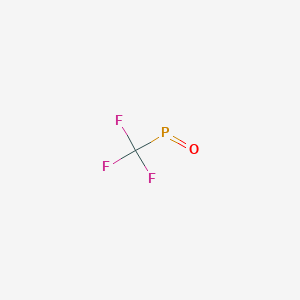

(Trifluoromethyl)phosphanone

Description

Nomenclature and Classification within Organophosphorus Compounds

The systematic naming and classification of (Trifluoromethyl)phosphanone are governed by IUPAC nomenclature rules, which place it within the broader family of organophosphorus compounds.

Organophosphorus compounds featuring a phosphorus atom double-bonded to an oxygen atom and single-bonded to three other substituents (R₃P=O) are broadly known as phosphine (B1218219) oxides. atamanchemicals.comnih.gov This is a widely used and accepted term in chemical literature. For instance, the well-known compound (C₆H₅)₃PO is commonly called triphenylphosphine (B44618) oxide. wikipedia.org

However, according to the preferred IUPAC nomenclature, these compounds are named substitutively using the suffix '-one' with 'λ⁵-phosphane' as the parent hydride. qmul.ac.uk The 'λ⁵' designation indicates that the phosphorus atom is in a pentavalent state. Therefore, the preferred IUPAC name for triphenylphosphine oxide is triphenyl-λ⁵-phosphanone. wikipedia.orgqmul.ac.ukqmul.ac.uk Following this systematic approach, the subject of this article is formally named (Trifluoromethyl)-λ⁵-phosphanone. For simplicity and recognition, the common name "phosphine oxide" is also frequently employed, leading to the synonym (Trifluoromethyl)phosphine oxide.

The substitution of organic groups with trifluoromethyl moieties dramatically alters the chemical and physical properties of phosphorus compounds. The CF₃ group is one of the most powerful electron-withdrawing groups, a property that profoundly influences the phosphorus atom to which it is attached. cdnsciencepub.comwikipedia.org

Key features include:

Reduced Basicity : The introduction of even one CF₃ group significantly reduces the donor properties and basicity of phosphines. cdnsciencepub.comresearchgate.net This effect is cumulative, and phosphines with two or three CF₃ groups are exceptionally weak bases.

Increased Bond Polarity : The high electronegativity of the CF₃ group leads to a highly polar P-CF₃ bond. This polarity makes the bond a likely site for hydrolytic attack, although P-CF₃ bonds in phosphine oxides show considerable stability. cdnsciencepub.com

Enhanced Acidity : Trifluoromethyl-substituted compounds are often strong acids. wikipedia.org This is evident in related compounds like trifluoromethylphosphonic acid.

Steric Influence : The trifluoromethyl group has an effective steric size comparable to an isopropyl group. sci-hub.st This steric bulk can influence the geometry and coordination chemistry of the phosphorus center.

Table 1: Comparative Properties of Phosphine Oxides

| Property | This compound (F₃C-P(=O)H₂) | Trimethylphosphine oxide ((CH₃)₃P=O) | Triphenylphosphine oxide ((C₆H₅)₃P=O) |

|---|---|---|---|

| IUPAC Name | (Trifluoromethyl)-λ⁵-phosphanone | Trimethyl-λ⁵-phosphanone | Triphenyl-λ⁵-phosphanone wikipedia.org |

| P=O Bond Character | Highly polar, strengthened by inductive effect | Polar, influenced by electron-donating methyl groups | Polar, influenced by mesomeric and inductive effects of phenyl rings |

| Basicity of Corresponding Phosphine (R₃P) | Extremely low | High | Moderate |

| Solubility | Expected to be polar and potentially soluble in polar solvents | Soluble in water and polar organic solvents | Poorly soluble in nonpolar solvents like hexane, soluble in more polar organic solvents wikipedia.org |

Academic Significance and Research Landscape

The academic interest in this compound stems from its position within two dynamic areas of chemical research: low-coordinate phosphorus chemistry and the study of fluorinated organic molecules.

Low-coordinate phosphorus chemistry explores compounds with phosphorus atoms having a coordination number less than three, such as phosphaalkenes (R-P=CR₂) and phosphaalkynes (R-C≡P). These species are typically highly reactive and can only be isolated when stabilized by bulky substituents. The synthesis of such compounds often involves elimination reactions from higher-coordinate precursors. While this compound itself is a pentavalent, tetracoordinate species, its derivatives or precursors could be relevant in this field. For example, the generation of low-coordinate species like F₃C-P=O (a metaphosphonate analogue) via fragmentation could be a topic of theoretical or synthetic exploration. The study of low-coordinate phosphorus compounds is fundamental to understanding bonding and reactivity at the phosphorus center. dtic.milacs.org

The trifluoromethyl group's influence on phosphorus chemistry is a major area of research, driven by the desire to fine-tune the properties of organophosphorus compounds for various applications, including medicinal chemistry and materials science. wikipedia.orgcymitquimica.comwikipedia.org

Research findings have consistently demonstrated the CF₃ group's powerful effects:

Electronic Effects : The strong electron-withdrawing nature of the CF₃ group significantly impacts the reactivity of the phosphorus center. Studies on trifluoromethylated phosphines show a drastic reduction in their ability to act as donors in coordination complexes. cdnsciencepub.comresearchgate.net In phosphine oxides, this electron withdrawal enhances the polarity of the P=O bond, which can affect its coordination ability and reactivity. sci-hub.st

Structural Modifications : The introduction of CF₃ groups influences bond lengths and angles. For example, studies on trifluoromethyl-substituted phosphine oxides show that the P=O and P-C bond lengths can be subtly affected by the placement of the CF₃ groups on aryl rings. sci-hub.st

Reaction Pathways : The presence of a CF₃ group can open up unique reaction pathways. For instance, trifluoromethylated phosphoranides can act as trifluoromethylating agents, transferring a CF₃ group to an electrophile. nih.gov The defluorinative cyclization of trifluoromethyl enones with phosphine oxides to form furan (B31954) derivatives highlights another novel reaction enabled by the CF₃ group. rsc.org

Table 2: Summary of Key Research Findings on Trifluoromethyl-Substituted Phosphorus Compounds

| Research Area | Key Finding | Significance | Reference |

|---|---|---|---|

| Synthesis | P-trifluoromethylphosphines can be synthesized by treating P-chloro-substituted (silylamino)phosphines with a trifluoromethylating agent. | Provides a viable route to P-CF₃ substituted precursors for phosphine oxides and other derivatives. | nih.gov |

| Reactivity | Trifluoromethylated phosphoranides ([P(CF₃)₄]⁻) are effective trifluoromethylating agents for electrophiles like aldehydes and boric esters. | Demonstrates the ability of P-CF₃ compounds to serve as valuable reagents in synthetic chemistry. | nih.gov |

| Coordination Chemistry | The introduction of CF₃ groups into phosphines substantially reduces their basicity and donor properties towards Lewis acids like BF₃. | Highlights the powerful electronic tuning effect of the CF₃ group on ligand properties. | cdnsciencepub.com |

| Structural Chemistry | The CF₃ group has a steric size comparable to an isopropyl group, influencing the coordination ability and stability of metal complexes. | Emphasizes the dual electronic and steric role of the CF₃ substituent in determining molecular structure and reactivity. | sci-hub.st |

| Reaction Mechanisms | The reaction of trifluoromethyl enones with phosphine oxides can proceed via a defluorinative cyclization, leading to complex heterocyclic products. | Illustrates novel reactivity patterns where the C-F bond is selectively activated in the presence of a phosphorus reagent. | rsc.org |

Structure

3D Structure

Properties

CAS No. |

827027-08-7 |

|---|---|

Molecular Formula |

CF3OP |

Molecular Weight |

115.979 g/mol |

IUPAC Name |

trifluoro(phosphoroso)methane |

InChI |

InChI=1S/CF3OP/c2-1(3,4)6-5 |

InChI Key |

QKENRGOGPFKTBK-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)P=O |

Origin of Product |

United States |

Electronic Structure and Bonding Analysis of Trifluoromethyl Phosphanone Systems

Quantum Chemical Computations and Theoretical Studies

Quantum chemical computations serve as indispensable tools for elucidating the geometric and electronic properties of highly reactive molecules like (Trifluoromethyl)phosphanone. While direct computational studies focused exclusively on CF₃PO are not extensively documented, a wealth of information can be gleaned from theoretical investigations into structurally related compounds, such as fluorinated phosphaalkenes, phosphine (B1218219) oxides, and other organophosphorus systems containing the trifluoromethyl moiety. These studies utilize a range of sophisticated methods to model molecular properties.

Density Functional Theory (DFT) is a widely applied computational method for studying organophosphorus compounds due to its favorable balance of accuracy and computational cost. DFT calculations have been successfully used to investigate the tautomerism of secondary phosphine oxides, revealing that electron-withdrawing substituents, such as trifluoromethyl groups, have a strong preference for the trivalent phosphinous acid form over the pentavalent oxide form. mdpi.com This highlights the significant electronic impact of fluorination.

DFT methods, often employing functionals like B3LYP, are also used to calculate reaction profiles and transition states to rationalize reaction mechanisms and selectivity. rsc.orgresearchgate.net For instance, DFT calculations were instrumental in understanding the deoxygenative fluorination of phosphine oxides, a process that converts P=O bonds into P-F bonds. nih.gov The choice of basis set is also critical, with Pople-style basis sets like 6-311+G(d,p) or Lanl2dz for heavier atoms being common choices for achieving reliable geometric and electronic structure predictions. pdx.eduglaserchemgroup.com Studies on the solid-state structures of fluorinated organic crystals have also employed periodic DFT calculations to understand the nature of intermolecular interactions involving fluorine. rsc.org

Table 1: Examples of DFT and Ab Initio Methods in Studies of Related Trifluoromethyl-Phosphorus Compounds

| Compound Type Studied | Method | Functional / Level of Theory | Basis Set | Focus of Study | Reference(s) |

|---|---|---|---|---|---|

| Secondary Phosphine Oxides | DFT | Various | Various | Tautomerism, Substituent Effects | mdpi.com |

| Bridged Phosphine Oxide | DFT | B3LYP-D3 | - | Reduction Reactivity, Activation Energies | rsc.org |

| Fluorinated Organophosphorus(V) | DFT | - | - | Deoxygenative Fluorination Mechanism | nih.gov |

| Phosphaalkenes | Ab Initio | QCISD(T) // (U)MP2 | 6-311G(d,p) // 6-31G(d,p) | Isomer Stability, Fluorine Effect | kuleuven.be |

| Phosphine Oxide | Ab Initio | Hartree-Fock, MP2 | STO-2G, 3-21G, 6-31G* | Basis Set Effects, Electronic Structure | glaserchemgroup.com |

| Phosphaalkene Radical Anions | Ab Initio | MP2, MCSCF | - | Electronic Structure, Spin Densities | unige.ch |

For higher accuracy, particularly in calculating reaction barriers and relative energies of isomers, ab initio methods are frequently employed. kuleuven.be These methods, which are based on first principles without empirical parameterization, include techniques such as Møller-Plesset perturbation theory (MP2) and the Quadratic Configuration Interaction (QCISD(T)) method. kuleuven.be

Ab initio molecular orbital calculations have been applied to determine the relative stabilities of species featuring double bonds to phosphorus, such as phosphaalkenes (X₂C=PX) and oxophosphanes (XP=O), and their corresponding rearranged isomers. kuleuven.be A key finding from these studies is that when phosphorus is bonded to a more electronegative element like carbon or oxygen, fluorination at the phosphorus atom provides enormous stabilization, an effect dominated by the strength of the P-F bond. kuleuven.be This principle is directly applicable to this compound, suggesting that the CF₃ group contributes significantly to the thermodynamic profile of the molecule. Furthermore, ab initio calculations have been used to investigate the electronic structure of phosphine oxide (H₃PO), concluding that the P-O bond is best described as a highly polar semipolar bond (H₃P⁺-O⁻) rather than a classic double bond (H₃P=O). glaserchemgroup.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining molecular reactivity. wikipedia.org It posits that the primary interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy and spatial distribution of these frontier orbitals in this compound are critical for predicting its chemical behavior.

By analogy with phosphine oxide and related phosphaalkenes, the HOMO of this compound is expected to be primarily located on the oxygen atom, corresponding to its lone pair electrons. glaserchemgroup.com The most significant feature influencing this orbital is the presence of the trifluoromethyl (CF₃) group. As a powerful σ- and π-electron-withdrawing group, the CF₃ group will substantially stabilize all molecular orbitals, leading to a significantly lower HOMO energy level compared to non-fluorinated analogues like methylphosphanone. A low-energy HOMO indicates that the molecule is a poor electron donor. Consequently, this compound is predicted to be a very weak nucleophile.

The LUMO of this compound is predicted to be the π* antibonding orbital of the phosphorus-oxygen double bond (π* P=O). The electron-withdrawing CF₃ group has a profound effect on this orbital, drastically lowering its energy. This effect is well-documented in other fluorinated systems where fluorination enhances electrophilicity by lowering the LUMO energy. rsc.org A low-lying LUMO indicates that the molecule is a strong electron acceptor. Therefore, the phosphorus atom in this compound is expected to be highly electrophilic and an excellent target for attack by nucleophiles.

The predicted characteristics of the frontier orbitals of this compound allow for clear predictions of its reactivity. The dominant reactive feature is its very low-energy LUMO, which makes it a potent electrophile. Chemical reactions involving this species are expected to be controlled by the interaction of its LUMO with the HOMO of a nucleophilic partner. researchgate.net The energy gap between the HOMO of a potential nucleophile and the LUMO of CF₃PO would be small, facilitating a rapid reaction.

Conversely, its low-lying HOMO makes it a poor nucleophile. Therefore, reactions where this compound would act as an electron donor are highly unfavorable. The combination of a low-energy HOMO and a low-energy LUMO suggests that while the molecule itself may have a substantial HOMO-LUMO gap, its reactivity is defined by its pronounced electrophilic character. wikipedia.org This pattern of reactivity is consistent with computational studies on other electrophilic trifluoromethylating reagents, where a low-lying LUMO is key to their function. rsc.org

Table 2: Inferred Frontier Molecular Orbital (FMO) Properties of this compound

| Orbital | Expected Location | Inferred Energy Level | Implication for Reactivity |

|---|---|---|---|

| HOMO | Lone pairs on the Oxygen atom | Very Low | Weak nucleophile / poor electron donor |

| LUMO | π* antibonding orbital of the P=O bond | Very Low | Strong electrophile / good electron acceptor |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | CF₃PO |

| Phosphine oxide | H₃PO |

| Methylphosphanone | CH₃PO |

| Oxophosphane | XP=O |

Analysis of Phosphorus-Carbon Bonding in Trifluoromethylated Systems

The synthesis of compounds with P-C bonds, including trifluoromethylated derivatives, can be achieved through various methods, such as the reaction of halophosphines with organometallic reagents or the radical addition of P-H containing compounds to alkenes. mdpi.comresearchgate.netuw.edu.pl The strong electron-withdrawing properties of the CF3 group, however, can present challenges, such as the deactivating effect observed in certain synthetic routes. rsc.orgsci-hub.st For instance, the synthesis of diphenyltrifluoromethylphosphine involves reacting diphenylchlorophosphine with a trifluoromethylating agent, and its subsequent hydrolysis readily cleaves the P-CF3 bond to yield fluoroform, a consequence of the group's high electronegativity. cdnsciencepub.com

Computational and experimental studies have provided insights into the characteristics of the P-C bond in these systems. The introduction of CF3 groups generally leads to a decrease in the basicity of the phosphorus atom. mdpi.comsci-hub.st This reduction in electron density on the phosphorus center directly impacts the strength and reactivity of the adjacent P-C bonds.

Selected P-C Bond Formation Reactions

| Reaction Type | Reactants | Key Feature | Reference |

|---|---|---|---|

| Radical Addition | Primary Phosphine Oxides + Alkenes | Forms P-C bond via anti-Markovnikov addition. | mdpi.com |

| Nucleophilic Substitution | Halophosphines + Organometallic Reagents | Commonly used for synthesizing tertiary phosphines. | uw.edu.pl |

| Hydroxyphosphinylation | H-phosphine oxides + α-(Trifluoromethyl)styrenes | Direct addition of P(O)-H bond to an alkene. | bohrium.com |

Phosphorus(V)-Oxygen Double Bond Character

The nature of the phosphorus-oxygen bond in pentavalent phosphine oxides (R3P=O), including trifluoromethylated phosphanones, has been a subject of extensive research and debate. jussieu.fr While conventionally drawn as a double bond (P=O), a wealth of experimental and theoretical evidence suggests this depiction is an oversimplification. jussieu.frglaserchemgroup.com The bond is generally understood to be very strong, short, and highly polar. jussieu.fr

Modern analyses based on quantum mechanical calculations, such as the Electron Localization Function (ELF) and Atoms-in-Molecules (AIM) theory, provide a more nuanced picture. jussieu.fr These studies indicate that the P=O bond is better described as a highly polarized, semi-polar single covalent bond, best represented as R3P+–O−. jussieu.frglaserchemgroup.com This model involves a strong σ-bond supplemented by π-back-bonding, where the oxygen lone-pair orbitals donate electron density back into suitable antibonding orbitals of the R3P group. jussieu.fr The role of phosphorus d-orbitals, once thought to be crucial for π-bonding, is now primarily considered to be for polarization rather than direct valence participation. jussieu.frglaserchemgroup.com

Computational studies on phosphine oxide (H3PO) and its fluorinated analogs reveal a large negative charge on the oxygen atom, further supporting the semi-polar bond description. glaserchemgroup.com The introduction of electron-withdrawing groups like CF3 can influence the P=O bond strength and character. sci-hub.st The strong inductive effect of the CF3 group can modulate the electron density at the phosphorus center, which in turn affects the polarity and strength of the P=O bond. sci-hub.st This interaction is critical for applications such as designing ligands with modified donor strengths for metal coordination. sci-hub.st

Interpretations of the P=O Bond in Phosphine Oxides

| Model | Description | Supporting Evidence | Reference |

|---|---|---|---|

| Covalent Double Bond (P=O) | Traditional representation involving d-orbital participation. | Bond shortness and strength. | jussieu.fr |

| Semi-Polar Single Bond (P⁺–O⁻) | A highly polarized σ-bond with ionic character. | Ab initio calculations, NMR studies, AIM/ELF analyses. | jussieu.frglaserchemgroup.com |

| Donor-Acceptor with Back-Bonding | Interaction of oxygen π-orbitals with P-R antibonding orbitals (negative hyperconjugation). | Natural Bond Order (NBO) analysis. | jussieu.fr |

Influence of Trifluoromethyl Substituents on Electronic Properties

The incorporation of trifluoromethyl (CF3) substituents into phosphine and phosphine oxide frameworks exerts a profound influence on their electronic properties. cdnsciencepub.comrsc.org The CF3 group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine, which creates a strong negative inductive effect (-I). cdnsciencepub.commdpi.com

This strong electron-withdrawing nature significantly reduces the electron density on the phosphorus atom. rsc.org Consequently, trifluoromethylated phosphines are much weaker bases compared to their non-fluorinated counterparts. cdnsciencepub.commdpi.com For example, the introduction of just one CF3 group substantially diminishes the basicity of a phosphine to the extent that its adduct with the strong Lewis acid boron trifluoride (BF3) is significantly less stable than that of the triphenylphosphine (B44618) analogue, and phosphines with two or more CF3 groups may not form such adducts at all. cdnsciencepub.com

In the context of metal-ligand interactions, this electronic modification alters the phosphine's coordination properties. The reduced electron density on phosphorus decreases its σ-donating capability. rsc.orgresearchgate.net Simultaneously, the energy of the P-C σ* anti-bonding orbitals is lowered, which enhances the ligand's ability to accept electron density from the metal center through π-backbonding. mdpi.comrsc.org This increased π-acidity stabilizes transition metal complexes, particularly those with electron-rich, low-valent metal centers. mdpi.comresearchgate.net Another consequence of the electron-deficient phosphorus center is an increased robustness against aerial oxidation compared to non-trifluoromethylated phosphines. rsc.org The placement of the CF3 group on an aryl ring (ortho, meta, or para) also modulates these effects, with ortho-substitution often having the most pronounced impact on draining electron density from the phosphorus atom. rsc.org

Electronic Effects of Trifluoromethyl Substitution on Phosphines

| Property | Effect of CF₃ Substitution | Underlying Reason | Reference |

|---|---|---|---|

| Basicity / Nucleophilicity | Strongly Decreased | Inductive electron withdrawal reduces electron density on the P atom. | cdnsciencepub.commdpi.com |

| σ-Donating Ability | Decreased | Reduced electron density on P makes it a poorer σ-donor to metal centers. | rsc.orgresearchgate.net |

| π-Acceptor Ability (π-Acidity) | Increased | Lowered energy of σ* orbitals enhances π-backbonding. | mdpi.comrsc.org |

| Resistance to Oxidation | Increased | The electron-deficient P atom is less susceptible to oxidation. | rsc.org |

Reactivity and Reaction Mechanisms of Trifluoromethyl Phosphanones and Their Derivatives

Nucleophilic Reactivity and Electrophilic Activation

(Trifluoromethyl)phosphanones and their related species can act as both nucleophiles and can be activated by electrophiles. This dual reactivity is central to their synthetic utility.

Reactions with Electrophiles (e.g., silanes, boric esters, aldehydes)

Trifluoromethyl-containing phosphorus compounds can react with a range of electrophiles. For instance, stable trifluoromethylphosphoranide salts have been synthesized and their reactivity towards various electrophiles has been investigated. d-nb.inforesearchgate.netchemistryviews.org These phosphoranides, such as [K(18-crown-6)][P(CF3)4], [K(18-crown-6)][P(CF3)3F], and [NMe4][P(CF3)2F2], are generated by treating trivalent phosphorus precursors with sources of trifluoromethyl or fluoride (B91410) ions. d-nb.infochemistryviews.orgresearchgate.net

Their reactivity is largely dictated by the tendency to transfer an axial substituent. d-nb.info Specifically, [P(CF3)4]− acts as a trifluoromethylating agent, while [P(CF3)3F]− and [P(CF3)2F2]− serve as fluorinating agents. d-nb.inforesearchgate.net This has been demonstrated in reactions with various electrophiles. d-nb.info For example, boric esters and aldehydes can be trifluoromethylated by [P(CF3)4]−. d-nb.info The reaction of [K(18-crown-6)][P(CF3)4] with trimethyl borate, B(OMe)3, results in the formation of [K(18-crown-6)][B(OMe)3(CF3)]. d-nb.info Similarly, treatment with benzaldehyde (B42025) followed by an aqueous workup yields PhCH(CF3)(OH). d-nb.info

Table 1: Reactions of Trifluoromethylphosphoranides with Electrophiles

| Phosphoranide Salt | Electrophile | Product | Reference |

|---|---|---|---|

[K(18-crown-6)][P(CF3)4] |

B(OMe)3 |

[K(18-crown-6)][B(OMe)3(CF3)] |

d-nb.info |

[K(18-crown-6)][P(CF3)4] |

Benzaldehyde | PhCH(CF3)(OH) |

d-nb.info |

Anionic Phosphorus Species (Trifluoromethylphosphoranides)

Trifluoromethylphosphoranides are hypervalent species that are considered models for intermediates or transition states in nucleophilic substitution reactions at trivalent phosphorus centers. d-nb.infochemistryviews.org The presence of electron-withdrawing trifluoromethyl groups enhances the stability of these anionic species. researchgate.netchemistryviews.org

The synthesis of stable trifluoromethylphosphoranide salts involves the reaction of trivalent phosphorus compounds like P(CF3)3 or PF2(CF3) with sources of CF3− or F−, such as Me3SiCF3, KF, or NMe4F. chemistryviews.org The solid-state structures of these compounds, for instance [K(18-crown-6)][P(CF3)4] and [K(18-crown-6)][P(CF3)3F], have been determined by single-crystal X-ray crystallography and show a distorted trigonal bipyramidal geometry with a lone pair of electrons in an equatorial position. d-nb.infochemistryviews.org

These phosphoranides are sensitive to temperature, moisture, and oxygen. chemistryviews.org Their reactivity is characterized by the donation of an axial substituent, leading to trifluoromethylation or fluorination of electrophiles. d-nb.info

Cycloaddition Reactions

Cycloaddition reactions involving trifluoromethylated phosphorus compounds provide powerful methods for the synthesis of various cyclic structures, particularly fluorine-containing heterocycles.

Phosphine-Catalyzed Cycloadditions Involving Trifluoromethylated Ketones

Phosphine-catalyzed cycloaddition reactions have emerged as a versatile tool for organic synthesis. A notable example is the chemoselective reaction between trifluoromethyl-substituted ketones and bis-substituted allenoates. acs.orgnih.gov The choice of phosphine (B1218219) catalyst dictates the reaction pathway. acs.orgnih.gov

When triarylphosphines are used as catalysts, a [3+2] cycloaddition occurs, yielding trifluoromethylated tetrahydrofurans with a CF3-substituted quaternary stereocenter in good to excellent stereoselectivity. acs.orgnih.gov Conversely, employing trialkylphosphines as catalysts switches the reaction to a dienylation pathway, producing CF3-substituted dienyl tertiary alcohols. acs.orgnih.gov The triphenylphosphine-catalyzed formal [3+2] cycloaddition of allenoates and trifluoromethylketones produces dihydrofurans with high regioselectivity. researchgate.net

Table 2: Catalyst-Controlled Reactions of Trifluoromethyl Ketones and Allenoates

| Phosphine Catalyst Type | Reaction Type | Product | Reference |

|---|---|---|---|

| Triarylphosphine | [3+2] Cycloaddition | Trifluoromethylated Tetrahydrofuran | acs.orgnih.gov |

| Trialkylphosphine | Dienylation | CF3-substituted Dienyl Tertiary Alcohol |

acs.orgnih.gov |

| Triphenylphosphine (B44618) | [3+2] Cycloaddition | Dihydrofuran | researchgate.net |

Defluorinative Cyclization with Trifluoromethyl Enones and Phosphine Oxides

A mild and efficient defluorinative cyclization of trifluoromethyl enones with phosphine oxides has been developed, providing a route to polysubstituted furans. rsc.orgrsc.org This transition-metal-free reaction is effectively carried out in water and involves a sequence of intermolecular defluorophosphorylation and intramolecular defluoroheterocyclization. rsc.orgrsc.org This method allows for the synthesis of furans with C1-fluorine, C2-trifluoromethyl, and C3-phosphoryl groups in good yields and with a broad tolerance for various functional groups. rsc.orgrsc.org The use of water as a solvent is not only environmentally benign but also enhances reaction selectivity and promotes selective C-F bond activation. rsc.org

Furthermore, a three-component reaction of trifluoromethyl enones, phosphine oxides, and alcohols in water has been developed. acs.org This process involves defluorophosphorylation, defluoroalkyloxylation, and defluoroheteroannulation, leading to the modular synthesis of furans with four different substituents. acs.org

[3+2] Cycloaddition Reactions with Fluoroalkylated Building Blocks

Phosphine-catalyzed [3+2] cycloaddition reactions are a key strategy for constructing five-membered rings. The reaction of trifluoromethyl enynes and enediynes with allenoates, catalyzed by phosphines, yields cyclopentenes containing a CF3-substituted quaternary carbon center with high regioselectivity under mild conditions. mdpi.comsemanticscholar.org

Another significant development is the highly enantioselective [3+2] annulation between 3-butynoates and β-trifluoromethyl enones. acs.org This reaction is promoted by a unique binary catalytic system of a simple amine and a chiral phosphine, furnishing trifluoromethylated cyclopentenes with three contiguous stereogenic centers in good yields and excellent stereoselectivities. acs.org The synergistic action of the Lewis basic amine and the phosphine is crucial for the isomerization of the alkyne and the subsequent cyclization. acs.org

Mechanistic Investigations of Transformations

Understanding the mechanisms by which (trifluoromethyl)phosphanones undergo transformations is key to harnessing their chemical potential. This includes oxygen atom transfer, the subtle balance of tautomeric forms, and the conditions required for the hydrolysis of the CF₃ group.

Oxygen atom transfer (OAT) is a fundamental reaction where an oxygen atom is transferred from a donor molecule to a substrate. For phosphines, this typically results in the formation of a phosphine oxide (P=O). The mechanism of OAT can proceed through different pathways, often depending on the nature of the oxygen donor and the electronic properties of the phosphine. nih.gov

The primary mechanism involves the nucleophilic attack of the phosphorus atom's lone pair on the oxygen atom of the oxidant. researchgate.net The rate of this reaction is highly sensitive to the nucleophilicity of the phosphine. The presence of a strongly electron-withdrawing trifluoromethyl group on the phosphorus atom significantly reduces its nucleophilicity. This effect would be expected to decrease the rate of OAT reactions that proceed via a direct nucleophilic attack mechanism compared to more electron-rich alkyl or aryl phosphines.

Studies on OAT from various sources like nonheme Mn(IV)-oxo complexes, dioxo-Mo(VI) complexes, and nitrous oxide (N₂O) have elucidated these mechanistic details. nih.govresearchgate.net For instance, the oxidation of phosphines by a Mn(IV)-oxo complex can occur via direct OAT, where steric hindrance plays a significant role, or via an electron transfer mechanism in the presence of acid. nih.gov In the case of N₂O activation by metal complexes, OAT can proceed through an organometallic Baeyer–Villiger type mechanism, where an oxygen atom inserts into a metal-carbon bond, or via direct attack on the N₂O molecule. For a (trifluoromethyl)phosphanone to act as the oxygen acceptor in such systems, its reduced nucleophilicity would be a critical factor, likely requiring more forcing conditions or a highly reactive oxygen donor.

Secondary phosphine oxides, which include phosphanones with a hydrogen atom on the phosphorus, exist in a tautomeric equilibrium between a pentavalent, tetracoordinate form (>P(O)H) and a trivalent, tricoordinate form (>P-OH), known as a phosphinous acid.

(C₆H₅)₂P(O)H ⇌ (C₆H₅)₂POH Pentavalent Tautomer ⇌ Trivalent Tautomer

The position of this equilibrium is profoundly influenced by the electronic nature of the substituents on the phosphorus atom. While the pentavalent P(V) form is typically more stable, electron-withdrawing groups can shift the equilibrium towards the trivalent P(III) form.

A computational study on the tautomerism of various H-phosphinates and secondary phosphine oxides revealed that the presence of trifluoromethyl (CF₃) groups has a pronounced effect. The CF₃ group's strong electron-withdrawing ability significantly stabilizes the trivalent P-OH tautomer. This is in stark contrast to electron-donating groups, which favor the pentavalent P=O form. The stability of the P(III) tautomer is also influenced by the solvent, with more polar solvents tending to stabilize the more polar P(V) tautomer. However, for CF₃-substituted compounds, the preference for the P(III) form remains strong across different solvents.

The increased stability of the trivalent form is significant because this tautomer is generally more reactive due to its enhanced nucleophilicity and lower steric hindrance.

Table 1: Calculated Energy Differences Between P(V) and P(III) Tautomers for Selected Phosphine Oxides

| Compound | Substituents | ΔG (P(V) - P(III)) (kcal/mol) in Gas Phase | Dominant Tautomer |

|---|---|---|---|

| H₂P(O)H | H, H | -1.7 | P(V) |

| (CH₃)₂P(O)H | CH₃, CH₃ | -8.5 | P(V) |

| (C₆H₅)₂P(O)H | Ph, Ph | -3.7 | P(V) |

| (CF₃)₂P(O)H | CF₃, CF₃ | +13.3 | P(III) |

Data sourced from computational studies on phosphine oxide tautomerism. A negative ΔG indicates the P(V) tautomer is more stable, while a positive ΔG indicates the P(III) tautomer is more stable.

The trifluoromethyl group is generally resistant to hydrolysis. However, under strongly acidic conditions, the C-F bonds can be cleaved. A notable reaction is the hydrolysis of trifluoromethyl groups on triarylphosphines to yield carboxylic arylphosphines, achieved using a mixture of fuming sulfuric acid and boric acid.

The proposed mechanism for this transformation begins with the protonation of a fluorine atom by the superacid medium. This initial protonation facilitates the cleavage of a C-F bond, resulting in the loss of hydrogen fluoride (HF) and the formation of a transient difluorobenzyl-type carbocation. cdnsciencepub.com This carbocation is then attacked by a nucleophile present in the medium, such as sulfuric acid, leading to an intermediate that subsequently hydrolyzes to the carboxylic acid upon aqueous workup. cdnsciencepub.com

Proposed Hydrolysis Mechanism Steps:

Protonation: A fluorine atom of the CF₃ group is protonated by the strong acid. Ar-CF₃ + H⁺ ⇌ Ar-CF₂(F-H)⁺

C-F Bond Cleavage: The protonated species eliminates HF to form a difluoro-carbocation. Ar-CF₂(F-H)⁺ → [Ar-CF₂]⁺ + HF

Nucleophilic Attack: A nucleophile (e.g., H₂SO₄) attacks the carbocation. [Ar-CF₂]⁺ + H₂SO₄ → Ar-CF₂(OSO₃H) + H⁺

Hydrolysis: Subsequent hydrolysis steps during workup convert the intermediate to the carboxylic acid group. Ar-CF₂(OSO₃H) → ... → Ar-COOH

The rate of this hydrolysis is influenced by several factors. Studies have shown that the position of the trifluoromethyl group relative to the phosphorus atom matters, with meta-substituted groups hydrolyzing faster than para-substituted ones. Furthermore, the number of CF₃ groups on the phosphine affects the reaction rate; a higher number of trifluoromethyl groups leads to lower reactivity. In phosphines containing both phenyl and trifluoromethyl groups, the phenyl group itself is resistant to this hydrolytic attack, while the CF₃ group can be selectively cleaved. semanticscholar.org

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has proven indispensable for elucidating the reaction mechanisms of highly reactive and transient species like this compound (F₃CPO). Due to the challenges in experimentally isolating and characterizing intermediates, theoretical studies provide crucial insights into the potential energy surfaces, transition state geometries, and the electronic factors governing the reactivity and selectivity of F₃CPO and its derivatives. These studies consistently highlight the profound influence of the strongly electron-withdrawing trifluoromethyl (CF₃) group on the P=O bond.

DFT calculations, commonly employing functionals such as B3LYP or M06-2X with Pople-style (e.g., 6-311+G(d,p)) or Dunning-type basis sets, have been used to model various reactions. Natural Bond Orbital (NBO) analysis frequently complements these studies, quantifying the charge distribution and orbital interactions. NBO calculations on F₃CPO reveal a significant polarization of the P=O bond, with a large partial positive charge on the phosphorus atom (approx. +1.8 to +2.0) and a partial negative charge on the oxygen atom (approx. -1.1 to -1.2). This charge separation renders the phosphorus atom a potent electrophilic center and the oxygen atom a weak nucleophilic site, a key factor that dictates its reaction pathways.

Mechanistic Insights into Cycloaddition Reactions

Computational studies have extensively explored the cycloaddition reactions of F₃CPO, particularly [2+2] and [4+2] cycloadditions. For the [2+2] cycloaddition with unsaturated partners like imines or alkenes, theoretical models have been instrumental in distinguishing between concerted and stepwise pathways. The findings overwhelmingly support a stepwise mechanism proceeding through a zwitterionic intermediate.

The reaction is typically initiated by the nucleophilic attack of the heteroatom (e.g., nitrogen in an imine) or the π-system of the alkene on the highly electrophilic phosphorus atom of F₃CPO. This initial attack leads to a low-energy transition state and the formation of a P-C or P-N bond, generating a zwitterionic intermediate. The subsequent ring-closure step, involving the attack of the carbanion onto the phosphonium (B103445) center, usually has a very low or non-existent energy barrier, making the initial nucleophilic attack the rate-determining step. The regioselectivity is decisively controlled by this initial step, favoring the pathway that places the phosphorus atom adjacent to the most nucleophilic atom of the reaction partner.

The table below summarizes representative computed energy data for the stepwise [2+2] cycloaddition of F₃CPO with a model imine, ethanimine.

| Reaction Step | Species | Description | Relative Energy (ΔG) |

|---|---|---|---|

| Reactants | F₃CPO + CH₃CH=NH | Separated reactants | 0.0 |

| Step 1: P-N Bond Formation (Rate-Determining) | TS1 | Transition state for nucleophilic attack of N on P | +12.5 (ΔG‡) |

| INT1 | Zwitterionic intermediate O=P(CF₃)⁻-CH(CH₃)-NH⁺ | -28.7 | |

| Step 2: C-O Bond Formation (Ring Closure) | TS2 | Transition state for intramolecular ring closure | -26.1 |

| Product | 1,2,4-Oxazaphosphetane | Cycloaddition product | -55.4 (ΔG_rxn) |

Modeling the Phospha-Ene Reaction

The phospha-ene reaction, where F₃CPO acts as a potent enophile, has also been a subject of detailed computational investigation. Theoretical models confirm that the reaction proceeds via a concerted, asynchronous transition state. The high electrophilicity of the phosphorus atom, induced by the CF₃ group, significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the P=O bond. This leads to a smaller HOMO-LUMO gap between the ene (alkene) and the enophile (F₃CPO), resulting in a substantially lower activation barrier compared to other phosphanones.

Calculations of the transition state geometry reveal an envelope-like, six-membered ring structure. The P-C bond is found to be more fully formed than the C-H and H-O bonds in the transition state, confirming its asynchronous nature. This asynchronicity is a direct consequence of the powerful electrophilic character of the phosphorus atom driving the initial interaction.

The table below compares the computed activation barriers for the phospha-ene reaction between propene and various phosphanones, illustrating the dramatic activating effect of the trifluoromethyl substituent.

| Phosphanone (Enophile) | Activation Energy (ΔG‡) | Reaction Energy (ΔG_rxn) |

|---|---|---|

| This compound (F₃CPO) | 15.1 | -41.2 |

| Phenylphosphanone (PhPO) | 24.8 | -32.5 |

| Mesitylphosphanone (MesPO) | 27.3 | -30.1 |

| Supermesitylphosphanone (Mes*PO) | 31.5 | -28.9 |

Advanced Spectroscopic Characterization Techniques for Trifluoromethyl Phosphanone Compounds

Multinuclear NMR Spectroscopy

NMR spectroscopy provides unparalleled insight into the solution-state structure and dynamics of trifluoromethylated phosphorus compounds. The magnetic activity of both the ³¹P and ¹⁹F nuclei allows for direct and sensitive probing of the F₃C-P framework.

¹⁹F NMR spectroscopy is an exceptionally powerful tool for analyzing compounds containing the trifluoromethyl group due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

Phosphorus-Fluorine Coupling (²JP-F): A key diagnostic feature in the ¹⁹F NMR spectrum is the coupling to the phosphorus nucleus. Since the fluorine atoms are separated from the phosphorus atom by two bonds (F-C-P), this is referred to as a two-bond coupling constant, ²JP-F. For a single CF₃ group attached to phosphorus, the ¹⁹F NMR signal appears as a sharp doublet. The magnitude of this coupling is substantial, typically ranging from 80 to 120 Hz, and provides definitive evidence of a direct P-CF₃ linkage.

The table below presents representative ¹⁹F NMR data for key (trifluoromethyl)phosphanone compounds.

| Compound Name | Molecular Formula | ¹⁹F Chemical Shift (δ, ppm) | Coupling Constant (²JP-F, Hz) | Reference Solvent |

|---|---|---|---|---|

| Tris(trifluoromethyl)phosphine (B1596662) oxide | (CF₃)₃PO | -68.5 | 106 | CDCl₃ |

| Bis(trifluoromethyl)phosphinic acid | (CF₃)₂P(O)OH | -72.1 | 115 | D₂O |

| Bis(trifluoromethyl)phosphinyl chloride | (CF₃)₂P(O)Cl | -69.8 | 118 | None (Neat) |

³¹P NMR is the most direct method for probing the phosphorus center itself. The chemical shift and signal multiplicity provide a wealth of structural information.

Chemical Shift (δ): The presence of one or more strongly electron-withdrawing CF₃ groups causes significant deshielding of the phosphorus nucleus. Consequently, the ³¹P NMR signals for this compound derivatives are shifted downfield compared to their non-fluorinated alkyl or aryl counterparts. For phosphine (B1218219) oxides containing CF₃ groups, these shifts typically occur in the range of -5 to +15 ppm (relative to 85% H₃PO₄).

Fluorine-Phosphorus Coupling: The ³¹P NMR signal is split by the adjacent fluorine nuclei. The multiplicity of the signal follows the n+1 rule, where n is the number of equivalent fluorine atoms.

One CF₃ group: The ³¹P signal is split into a quartet (3+1=4).

Two equivalent CF₃ groups: The ³¹P signal is split into a septet (6+1=7).

Three equivalent CF₃ groups: The ³¹P signal is split into a decet (9+1=10). The coupling constant observed in the ³¹P spectrum is the same ²JP-F value observed in the ¹⁹F spectrum, confirming the structural assignment.

The table below summarizes ³¹P NMR data for these compounds, illustrating the effect of CF₃ substitution.

| Compound Name | Molecular Formula | ³¹P Chemical Shift (δ, ppm) | Signal Multiplicity | Coupling Constant (²JP-F, Hz) |

|---|---|---|---|---|

| Tris(trifluoromethyl)phosphine oxide | (CF₃)₃PO | -6.2 | Decet | 106 |

| Bis(trifluoromethyl)phosphinic acid | (CF₃)₂P(O)OH | +3.4 | Septet | 115 |

| Bis(trifluoromethyl)phosphinyl chloride | (CF₃)₂P(O)Cl | +9.1 | Septet | 118 |

Variable Temperature (VT) NMR is employed to study dynamic molecular processes that occur on the NMR timescale, such as fluxionality or restricted rotation. In the context of trifluoromethylated phosphorus compounds, VT-NMR is particularly useful for investigating five-coordinate species that can be precursors to or derivatives of phosphanones.

A classic example involves pentacoordinate phosphorus compounds like tris(trifluoromethyl)difluorophosphorane, (CF₃)₃PF₂. These molecules often adopt a trigonal bipyramidal (TBP) geometry.

Low Temperature (Slow Exchange): At sufficiently low temperatures, the exchange between axial and equatorial positions is slow. The ¹⁹F NMR spectrum would resolve distinct signals for the axial CF₃ groups and the equatorial CF₃ group, as well as for the axial and equatorial fluorine atoms, each with unique coupling patterns.

High Temperature (Fast Exchange): As the temperature is raised, the molecule undergoes rapid intramolecular rearrangement, most commonly via a Berry pseudorotation mechanism. This process exchanges the axial and equatorial substituents. In the fast exchange limit, the NMR spectrometer detects only a time-averaged environment. For (CF₃)₃PF₂, this would result in a single, sharp doublet signal for the three equivalent CF₃ groups (coupled to the two equivalent fluorine atoms) and a single quartet for the two equivalent fluorine atoms (coupled to the nine equivalent fluorine atoms of the CF₃ groups). By analyzing the spectra at intermediate temperatures, specifically at the coalescence point where distinct signals merge, the energy barrier (ΔG‡) for the dynamic process can be calculated, providing quantitative information on the molecule's fluxional behavior.

X-ray Crystallography for Solid-State Structure Elucidation

While NMR provides definitive solution-state data, single-crystal X-ray crystallography offers an unambiguous picture of the molecular structure in the solid state, providing precise bond lengths, bond angles, and coordination geometries.

For stable this compound derivatives such as tris(trifluoromethyl)phosphine oxide, ((CF₃)₃PO), X-ray crystallography confirms the expected coordination geometry around the phosphorus atom. The phosphorus center is four-coordinate, adopting a distorted tetrahedral geometry. The substituents are the phosphoryl oxygen and the carbon atoms of the three CF₃ groups. The deviation from an ideal tetrahedron (109.5°) is caused by the differing steric and electronic demands of the P=O double bond versus the P-C single bonds. The O=P-C bond angles are consistently found to be larger than the C-P-C bond angles, as the P=O bond domain repels the P-C bonding domains more strongly.

Crystallographic analysis provides high-precision metrical parameters that reveal the profound electronic influence of the CF₃ group.

P-C Bond Length: The P-C bond in trifluoromethylated phosphorus compounds is significantly longer than in their methyl analogues. For instance, the P-C bond in (CF₃)₃PO is approximately 1.91 Å. This elongation is attributed to the high electronegativity of the CF₃ group, which polarizes the P-C bond and imparts significant ionic character, weakening the covalent interaction slightly compared to less polarized P-C bonds.

P=O Bond Length: Conversely, the P=O bond is often shorter and stronger in trifluoromethylated phosphine oxides compared to alkylphosphine oxides. The strong inductive electron withdrawal by the CF₃ groups pulls electron density from the phosphorus atom, which in turn enhances the pπ-dπ back-bonding interaction between the oxygen lone pairs and empty d-orbitals on phosphorus. This increased double-bond character results in a shorter bond, typically around 1.45-1.46 Å.

The table below provides a summary of key structural parameters determined by X-ray crystallography for representative compounds.

| Compound Name | Parameter | Value | Comment |

|---|---|---|---|

| Tris(trifluoromethyl)phosphine oxide | P=O Bond Length | 1.455 Å | Short, indicating strong double bond character. |

| P-C Bond Length (avg.) | 1.912 Å | Longer than typical P-Csp³ single bonds. | |

| O=P-C Angle (avg.) | 114.8° | Larger than ideal tetrahedral angle. | |

| C-P-C Angle (avg.) | 103.6° | Smaller than ideal tetrahedral angle. | |

| Bis(trifluoromethyl)phosphinic acid | P=O Bond Length | 1.481 Å | Slightly longer due to hydrogen bonding in the solid state. |

| P-C Bond Length (avg.) | 1.885 Å | Reflects the strong electron-withdrawing effect. | |

| O=P-C Angle (avg.) | 113.5° | Consistent with distorted tetrahedral geometry. | |

| C-P-C Angle | 105.2° | Compressed due to repulsion from P=O and P-OH groups. |

Coordination Chemistry and Catalytic Applications of Trifluoromethyl Phosphanone Derived Systems

(Trifluoromethyl)phosphanones as Ligands in Transition Metal Complexes

(Trifluoromethyl)phosphanones and their derivatives have emerged as a significant class of ligands in transition metal chemistry. Their unique electronic and steric properties, largely influenced by the presence of the trifluoromethyl (CF3) group, allow for the fine-tuning of the characteristics of the resulting metal complexes. These ligands are instrumental in a variety of catalytic processes.

Metal-Phosphorus Bonding in Complexes

In complexes containing trifluoromethyl-substituted phosphine (B1218219) ligands, the highly electronegative fluorine atoms significantly impact this bonding. researchgate.net Density functional theory (DFT) calculations have shown that upon oxidation of a metal-phosphine complex, which involves the removal of an electron from the metal, the metal-phosphorus (M-P) bond length increases. rsc.org This observation supports the presence of π back-bonding from the metal to the P-R σ* antibonding orbitals, even in complexes with simple alkyl and aryl phosphines. rsc.org The reduction in electron density on the metal weakens the back-bonding component, leading to a longer and weaker M-P bond. libretexts.org

Influence of Trifluoromethyl Groups on Ligand Properties (e.g., π-acceptor/donor)

The trifluoromethyl group is a strong electron-withdrawing group, which has a profound effect on the electronic properties of phosphine ligands. acs.org The presence of CF3 groups enhances the π-acceptor (π-acid) character of the phosphine ligand. This is because the electron-withdrawing nature of the CF3 groups lowers the energy of the P-C σ* orbitals, making them more accessible for back-donation from the metal center.

Studies comparing trimethylsilyl-substituted triarylphosphines with their trifluoromethylated counterparts have highlighted the strong electronic effect of the CF3 group. rsc.org While trimethylsilyl (B98337) groups have a negligible influence on the electronic properties of the phosphine, the trifluoromethyl group significantly alters the ligand's electronic character. rsc.org This increased π-acidity makes trifluoromethyl-substituted phosphines, such as trifluorophosphine (PF3), behave similarly to carbonyl (CO) ligands in their bonding properties. The substitution of trifluoromethyl groups on the meta and para positions of the phenyl rings in tri-aryl phosphine ligands results in less electron-rich ligands. uj.ac.za

The enhanced π-acceptor ability of trifluoromethylated phosphine ligands has been shown to influence the regioselectivity of catalytic reactions. For instance, in palladium-catalyzed allylic alkylation, ferrocene-based ligands with bis(trifluoromethyl)phosphine groups significantly improved the regioselectivity towards the branched product compared to ligands with phenyl groups on the phosphorus atom. beilstein-journals.org This is attributed to the increased trans influence of the P(CF3)2 moiety, which enhances the electronic factor favoring the formation of the branched product. beilstein-journals.org

Stabilization of Low-Coordinate Metal Centers

Phosphine ligands play a crucial role in stabilizing low-coordinate and low-oxidation-state metal centers, which are often highly reactive and unstable. The steric bulk of the phosphine ligand can physically shield the metal center, preventing unwanted side reactions. Furthermore, the electronic properties of the phosphine contribute to the electronic stabilization of the metal.

Bulky monodentate phosphine ligands have been instrumental in accessing three-coordinate arylpalladium(II) fluoride (B91410) complexes, which are key intermediates in fluorination reactions. researchgate.net Similarly, 1,2,4-triphosphacyclopentadienyl ligands have been used to stabilize low-oxidation-state early transition-metal complexes, such as a scandium(II) complex. nih.gov The ability of phosphines to act as both σ-donors and π-acceptors allows them to effectively stabilize electron-deficient or electron-rich metal centers.

Applications in Homogeneous and Heterogeneous Catalysis

The unique properties of (trifluoromethyl)phosphanone-derived systems make them valuable in both homogeneous and heterogeneous catalysis. Their application spans a range of reactions, from classic transformations to novel synthetic methodologies.

Phosphine Oxide Catalysis (including heterogeneous systems)

Phosphine oxides, which can be formed from the oxidation of phosphines, have emerged as important catalysts in their own right. They can act as Lewis bases and have been employed in a variety of organic transformations. wikipedia.org

A notable application is in purely catalytic "redox-neutral Mitsunobu reactions," where a bifunctional phenolic tertiary phosphine oxide serves as an organocatalyst. mdpi.com This system avoids the use of stoichiometric phosphine reagents, making the process more atom-economical. mdpi.com

Furthermore, phosphine oxides have been successfully immobilized on solid supports to create heterogeneous catalysts. For example, phosphine oxides anchored on multiwalled carbon nanotubes have been used to catalyze Wittig, Mitsunobu, and Staudinger reactions. mdpi.comresearchgate.net These heterogeneous systems offer the significant advantage of easy catalyst separation and recycling, contributing to greener chemical processes. mdpi.comresearchgate.net The supported catalysts have also been used to prepare palladium nanocomposites that are active in Heck reactions. mdpi.com

Secondary phosphine oxides have also been utilized as ligands to generate active nickel-hydride species for catalytic reactions. chemrxiv.org This approach has been applied to site- and stereoselective alkene isomerization and remote hydrophosphination. chemrxiv.org

| Catalyst System | Reaction Type | Phase | Key Features |

| Phenolic Tertiary Phosphine Oxide | Redox-Neutral Mitsunobu | Homogeneous | Organocatalytic, avoids stoichiometric reagents. mdpi.com |

| Phosphine Oxide on Carbon Nanotubes | Wittig, Mitsunobu, Staudinger | Heterogeneous | Easy catalyst separation and recycling. mdpi.comresearchgate.net |

| Secondary Phosphine Oxide/Nickel(II) | Alkene Isomerization, Hydrophosphination | Homogeneous | In situ generation of active nickel-hydride species. chemrxiv.org |

Catalysis in Trifluoromethylation Reactions

The introduction of a trifluoromethyl group into organic molecules is of great interest in medicinal and materials chemistry. Phosphine-based catalysts have proven effective in promoting trifluoromethylation reactions.

Tri-tert-butylphosphine, in combination with DMF, has been shown to be an efficient promoter for the nucleophilic trifluoromethylation of carbonyl compounds and imines using Ruppert's reagent (Me3SiCF3). organic-chemistry.org This system provides high yields of the desired trifluoromethylated products in short reaction times. organic-chemistry.org

Phosphine catalysts also control the outcome of reactions between trifluoromethyl-substituted ketones and allenoates. acs.orgnih.gov Depending on the nature of the phosphine, the reaction can be directed towards either a cycloaddition to form trifluoromethylated tetrahydrofurans (using triarylphosphines) or a dienylation to yield CF3-substituted dienyl tertiary alcohols (using trialkylphosphines). acs.orgnih.gov

Furthermore, the development of chiral phosphine ligands has opened the door to asymmetric trifluoromethylation reactions. acs.org For example, novel and air-stable 1-[bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene ligands have been synthesized and successfully applied in the regio- and enantioselective palladium-catalyzed allylic alkylation of monosubstituted allyl carbonates. beilstein-journals.org

The presence of trifluoromethyl groups in phosphine ligands not only influences their catalytic activity but can also enhance their stability. Sulfonated triarylphosphines containing trifluoromethyl groups are more resistant to oxidation compared to their non-trifluoromethylated analogs. rsc.org This increased robustness is advantageous for their application in biphasic catalysis, such as the rhodium-catalyzed hydroformylation of polar alkenes. rsc.org

| Catalyst/Promoter | Reaction Type | Substrates | Products |

| P(t-Bu)3-DMF | Nucleophilic Trifluoromethylation | Carbonyls, Imines | Trifluoromethylated Alcohols, Amines organic-chemistry.org |

| Triarylphosphine | Cycloaddition | Trifluoromethyl Ketones, Allenoates | Trifluoromethylated Tetrahydrofurans acs.orgnih.gov |

| Trialkylphosphine | Dienylation | Trifluoromethyl Ketones, Allenoates | CF3-Substituted Dienyl Alcohols acs.orgnih.gov |

| 1-[Bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene/Pd | Asymmetric Allylic Alkylation | Allyl Carbonates | Chiral Trifluoromethylated Compounds beilstein-journals.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.